

Application Note: Therapeutic Profiling of N-(2-phenylethyl)oxolan-3-amine[1]

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Compound of Interest

Compound Name: *N*-(2-phenylethyl)oxolan-3-amine

Cat. No.: B13059350

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Executive Summary & Compound Profile

N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyltetrahydrofuran-3-amine) represents a strategic scaffold in medicinal chemistry, functioning as a heterocyclic bioisostere of the classical phenethylamine backbone.[1] By replacing the cycloalkyl or alkyl chain of traditional psychostimulants with a tetrahydrofuran (oxolane) ring, this compound introduces specific polarity and hydrogen-bond accepting capabilities that modulate lipophilicity (LogP) and metabolic stability while retaining affinity for monoamine transporters.[1]

This Application Note provides a comprehensive framework for evaluating this compound as a potential Triple Uptake Inhibitor (TUI) or Trace Amine Associated Receptor (TAAR) ligand.[1] It outlines the critical path from synthesis to in vivo behavioral profiling, designed for researchers optimizing CNS-active small molecules.

Chemical Identity[2][3][4][5][6]

- IUPAC Name: **N-(2-phenylethyl)oxolan-3-amine**[1]
- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight: 191.27 g/mol [1]
- Core Motif: Phenethylamine pharmacophore fused with a polar oxolane ether.
- Therapeutic Class: Potential Antidepressant, Psychostimulant, or ADHD therapeutic.[1]

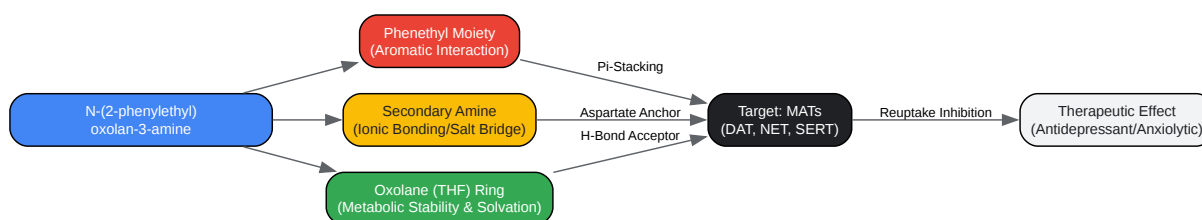
Structural Significance & Mechanism of Action (MoA)

The therapeutic potential of **N-(2-phenylethyl)oxolan-3-amine** lies in its structural homology to neurotransmitters (dopamine, norepinephrine) and psychotropic agents (amphetamine).[1]

Pharmacophore Analysis

- Aromatic Ring: Provides stacking interactions with phenylalanine residues in the binding pockets of Monoamine Transporters (MATs).
- Basic Nitrogen: Protonated at physiological pH, essential for the salt bridge formation with the conserved aspartate residue (e.g., Asp79 in DAT).[1]
- Oxolane Ring (The Differentiator): Unlike the hydrophobic cyclohexyl ring in propylhexedrine or the alkyl chain in amphetamine, the oxolane ring lowers LogP, potentially reducing non-specific protein binding while maintaining blood-brain barrier (BBB) permeability.[1]

Diagram: Structure-Activity Relationship (SAR) Logic



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Caption: SAR dissection of **N-(2-phenylethyl)oxolan-3-amine** showing functional contributions of each moiety to target binding.[1]

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: This method avoids the use of unstable halides and allows for the introduction of chirality if a chiral 3-oxolanone or chiral catalyst is used.

Reagents:

- Dihydrofuran-3(2H)-one (CAS: 22929-52-8)[1]
- 2-Phenylethanamine (Phenethylamine)[1][2]
- Sodium Triacetoxyborohydride (STAB)[1]
- Dichloromethane (DCM)[1]
- Acetic Acid (AcOH)[1]

Workflow:

- Complexation: Dissolve Dihydrofuran-3(2H)-one (1.0 eq) and 2-Phenylethanamine (1.0 eq) in DCM. Add catalytic AcOH (1-2 drops) to facilitate imine formation.[1] Stir at Room Temperature (RT) for 30 mins.
- Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise to prevent exotherm.
- Reaction: Allow to warm to RT and stir for 12 hours under nitrogen.
- Quench: Add saturated NaHCO₃ solution. Extract with DCM (3x).[1]
- Purification: Dry organic layer over MgSO₄. Concentrate. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Protocol B: In Vitro Monoamine Transporter Screening

Rationale: To determine if the compound acts as a Reuptake Inhibitor (like methylphenidate) or a Substrate Releaser (like amphetamine).[1]

Assay Setup:

- Cell Lines: HEK-293 cells stably expressing human DAT, NET, or SERT.[1]
- Radioligands: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin.[1]

Step-by-Step:

- Preparation: Plate cells in 96-well Scintiplates.
- Incubation: Add test compound (**N-(2-phenylethyl)oxolan-3-amine**) at concentrations ranging from 0.1 nM to 10 μM.
- Uptake Initiation: Add [³H]-Neurotransmitter (final conc. 20-50 nM). Incubate for 10 mins at RT.
- Termination: Wash cells rapidly with ice-cold buffer (PBS + 0.1% BSA) to stop uptake.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Plot log(concentration) vs. % uptake to determine IC₅₀.

Data Interpretation Table:

Profile	DAT IC ₅₀ (nM)	NET IC ₅₀ (nM)	SERT IC ₅₀ (nM)	Potential Indication
Stimulant	< 100	< 100	> 1000	ADHD, Narcolepsy
Antidepressant	> 500	< 50	< 50	Depression (SNRI)
Triple Inhibitor	< 200	< 200	< 200	Major Depressive Disorder (Broad Spectrum)

Protocol C: ADME Profiling (BBB Permeability)

Rationale: CNS drugs must cross the Blood-Brain Barrier.^[1] The oxolane ring increases polarity; this assay verifies if it remains lipophilic enough to cross.^[1]

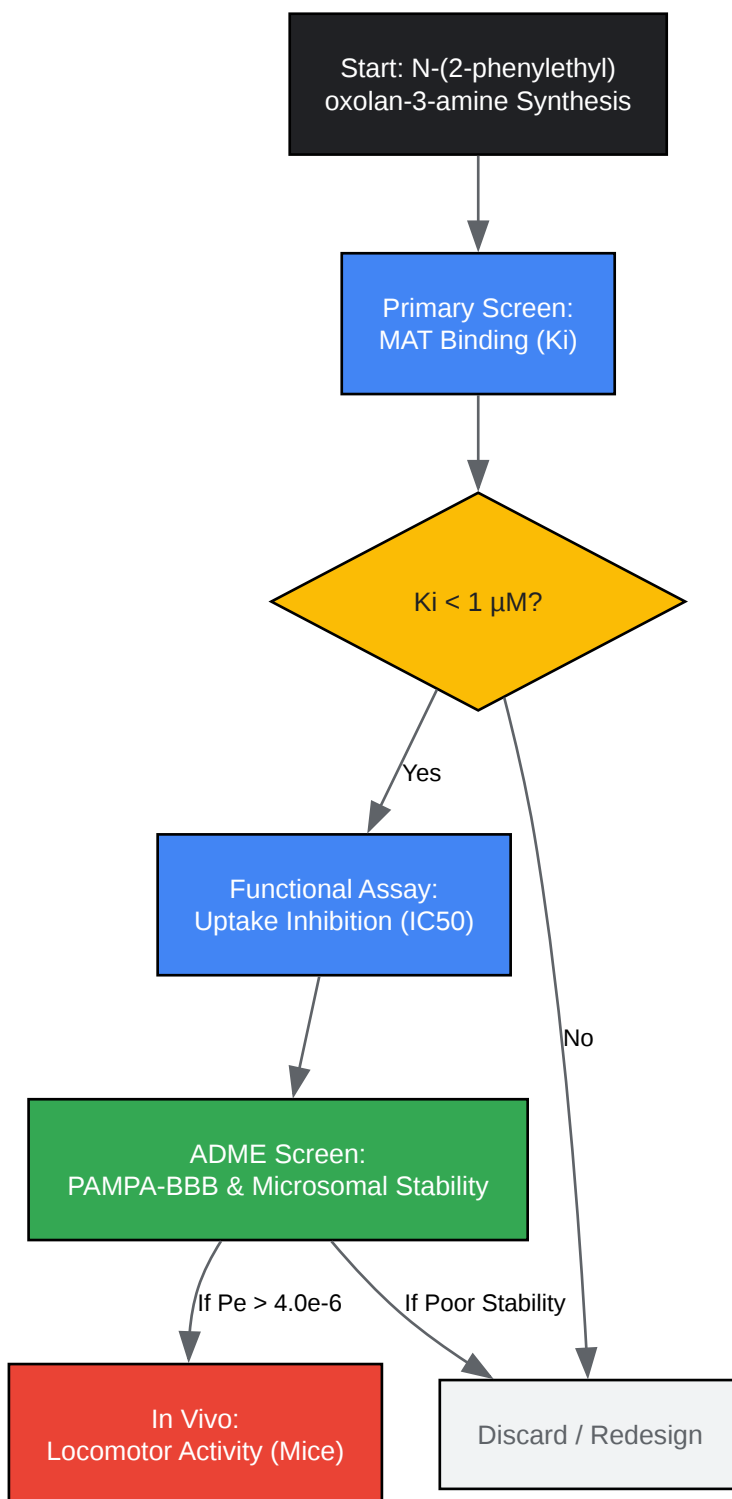
Method: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

- Donor Plate: Prepare compound solution (10 mM in DMSO), dilute to 50 μM in PBS (pH 7.4). Add to donor wells.
- Membrane: Coat the PVDF filter of the donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).
- Acceptor Plate: Fill with PBS (pH 7.4).
- Sandwich: Place donor plate on top of acceptor plate. Incubate for 18 hours at RT in a humidity chamber.
- Analysis: Measure concentration in both wells using LC-MS/MS.
- Calculation: Calculate Effective Permeability ().
 - Success Criteria:

cm/s indicates high CNS permeability.[1]

Evaluation Workflow Diagram

This flowchart guides the researcher through the "Go/No-Go" decision gates for this compound.



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Caption: Strategic decision tree for preclinical validation of the oxolane-amine scaffold.

References

- Flexible and Biomimetic Analogs of Triple Uptake Inhibitors. Source: National Institutes of Health (NIH) / PMC.[1] Context: Describes the synthesis and evaluation of tetrahydrofuran-3-amine derivatives as intermediates for triple uptake inhibitors (Serotonin, Norepinephrine, Dopamine). URL:[[Link](#)]
- 2-Phenethylamines in Medicinal Chemistry: A Review. Source: National Institutes of Health (NIH) / PMC.[1] Context: Comprehensive review of the phenethylamine pharmacophore, establishing the SAR baseline for amine-substituted scaffolds in CNS drug discovery. URL: [[Link](#)]
- Tetrahydrofuranylfentanyl Risk Assessment. Source: DrugsAndAlcohol.ie (EMCDDA).[1] Context: Highlights the biological activity of N-phenethyl moieties attached to tetrahydrofuran rings in the context of opioid receptor modulation, serving as a critical safety/selectivity reference. URL:[[Link](#)]

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Sources

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- 2. N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride | 92321-73-8 | Benchchem [[benchchem.com](https://www.benchchem.com)]
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